(Z)-(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine
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Overview
Description
(Z)-(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is a complex organic compound characterized by its unique structure, which includes a cyclopropylmethyl group, an oxolan-3-ylmethyl group, and a 1H-1,2,3-triazol-4-ylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine typically involves multiple steps, including the formation of the triazole ring and the introduction of the cyclopropylmethyl and oxolan-3-ylmethyl groups. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Cyclopropylmethyl Group: This step may involve the use of cyclopropylmethyl halides in the presence of a base.
Introduction of the Oxolan-3-ylmethyl Group: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropylmethyl and oxolan-3-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
(Z)-(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(Z)-(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine: shares structural similarities with other triazole-containing compounds.
Cyclopropylmethyl derivatives: Compounds with similar cyclopropylmethyl groups.
Oxolan-3-ylmethyl derivatives: Compounds containing the oxolan-3-ylmethyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds
Properties
Molecular Formula |
C12H18N4O |
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Molecular Weight |
234.30 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanimine |
InChI |
InChI=1S/C12H18N4O/c1-2-10(1)5-13-6-12-8-16(15-14-12)7-11-3-4-17-9-11/h6,8,10-11H,1-5,7,9H2 |
InChI Key |
JNPVQFSDWJZLSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN=CC2=CN(N=N2)CC3CCOC3 |
Origin of Product |
United States |
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